Phthalimidinoglutarimide-C3-O-C2-acid is a chemical compound that combines elements of phthalimide and glutarimide structures. It is part of a broader class of compounds known for their biological activity, particularly in the context of therapeutic applications. This compound is primarily studied for its potential in modulating immune responses and targeting specific proteins, making it relevant in pharmacological research.
The compound can be derived from the synthesis of phthalimide and glutarimide derivatives, which are commonly found in various medicinal chemistry studies. Research has indicated that modifications to these structures can enhance their biological efficacy, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) synthesis and other inflammatory pathways .
Phthalimidinoglutarimide-C3-O-C2-acid is classified under the category of pharmaceutical intermediates and bioactive compounds. It is often associated with anti-inflammatory and anti-cancer properties due to its structural characteristics that allow it to interact with biological targets effectively.
The synthesis of phthalimidinoglutarimide-C3-O-C2-acid typically involves several steps, including:
Phthalimidinoglutarimide-C3-O-C2-acid features a core structure that includes:
The molecular formula and structural data are critical for understanding its reactivity and interaction with biological systems. The compound's stereochemistry can influence its pharmacological properties, particularly regarding its interaction with cereblon, a primary target in thalidomide-related therapies .
Phthalimidinoglutarimide-C3-O-C2-acid can undergo various chemical reactions, including:
The reactions involving this compound often require careful control of conditions such as pH and temperature to ensure optimal yields and minimize by-products .
The mechanism by which phthalimidinoglutarimide-C3-O-C2-acid exerts its effects typically involves:
Studies have demonstrated that certain derivatives can lower TNF-α levels by up to 48% in cellular assays, indicating a robust mechanism of action against inflammatory responses .
Relevant physicochemical parameters should be measured to ensure optimal performance in biological assays .
Phthalimidinoglutarimide-C3-O-C2-acid has several applications in scientific research:
Phthalimidinoglutarimide-C3-O-C2-acid binds CRBN within the tri-Trp pocket (Trp380, Trp386, Trp388 in human CRBN), a highly conserved binding site initially characterized for thalidomide and its derivatives (IMiDs). This interaction induces conformational changes in CRBN, reprogramming its substrate specificity to enable the recruitment and ubiquitination of non-native neo-substrates. Unlike broad-spectrum IMiDs, this compound’s C3-O-PEG2-C2-acid linker extends outward from the CRBN surface, facilitating modular conjugation to warheads targeting proteins of interest (POIs) [2] [3] [5].
Key mechanistic attributes include:
Table 1: Functional Attributes of Phthalimidinoglutarimide-C3-O-C2-Acid in CRBN Modulation
| Property | Value/Effect | Experimental Model |
|---|---|---|
| CRBN Binding Affinity (KD) | 157–250 nM | ITC, SPR [2] [3] |
| Ternary Complex Stability | Enhanced cooperativity (α >1) vs. IMiDs | FRET, Cryo-EM [4] |
| Degradation Efficiency | DC50 < 1 µM for BRD4/BTK conjugates | MM1.S cell assay [3] |
| Anti-Tumor Activity | Complete regression in xenografts | Murine lymphoma model [1] |
Phthalimidinoglutarimide-C3-O-C2-acid exemplifies a "degron-building block" for bifunctional degraders. Its structure comprises three modules:
Table 2: Comparative Analysis of Thalidomide-Based CRBN Modulators
| Compound | Molecular Weight | Key Structural Features | Application Scope |
|---|---|---|---|
| Thalidomide | 258 g/mol | Non-chiral glutarimide | Limited by racemization [5] [8] |
| Lenalidomide | 259 g/mol | 4-Amino-glutarimide | Myeloma, myelodysplasia [4] |
| Pomalidomide | 273 g/mol | Fluoro-substituted phthalimide | Refractory myeloma [2] |
| Phthalimidinoglutarimide-C3-O-C2-acid | 462 g/mol | Chiral head + PEG2 linker + –COOH | PROTAC scaffold [3] |
In molecular glue design, this compound’s analogs operate by stabilizing non-native protein-protein interactions. For instance, S-3APG enhances CRBN-IKZF1/3 affinity, promoting IKZF degradation without requiring a POI-binding ligand—demonstrating "glue"-like behavior [1] [4].
The development of Phthalimidinoglutarimide-C3-O-C2-acid traces a strategic evolution from first-generation IMiDs:
Table 3: Evolution of Thalidomide-Derived CRBN Modulators
| Generation | Representative Compound | Innovation | Limitation Addressed |
|---|---|---|---|
| 1st | Thalidomide | Initial CRBN binder | Teratogenicity, racemization [5] |
| 2nd | Lenalidomide | Amino substitution, enhanced potency | Off-target degradation [4] |
| 3rd | CC-885 (GSPT1 degrader) | Glutarimide C4 modifications | Substrate scope [4] |
| 4th | Phthalimidinoglutarimide-C3-O-C2-acid | Modular linker for conjugation | Poor solubility, linker inertia [3] |
This evolution underscores a shift from serendipitous discovery to rational design, enabling precise degradation of novel oncoproteins (e.g., BET family, CK1α) while minimizing off-target effects [1] .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: